Cas no 100517-03-1 (5-methyl-4-Thiazolecarboxylic acid hydrazide)

5-methyl-4-Thiazolecarboxylic acid hydrazide 化学的及び物理的性質
名前と識別子
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- 5-methyl-4-Thiazolecarboxylic acid hydrazide
- 4-Thiazolecarboxylicacid,5-methyl-,hydrazide(6CI)
- 5-methyl-1,3-thiazole-4-carbohydrazide
- 5-Methylthiazole-4-carbohydrazide
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- インチ: InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
- InChIKey: VHVHOUZISABZCA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(N=CS1)C(NN)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
5-methyl-4-Thiazolecarboxylic acid hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059002867-1g |
5-Methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM129507-1g |
5-methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$277 | 2023-02-19 | |
Chemenu | CM129507-1g |
5-methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$296 | 2021-08-05 |
5-methyl-4-Thiazolecarboxylic acid hydrazide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
5-methyl-4-Thiazolecarboxylic acid hydrazideに関する追加情報
Research Brief on 5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) in Chemical Biology and Pharmaceutical Applications
5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) is a thiazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has been studied for its potential as a building block in drug discovery and its role in modulating various biological pathways.
Recent studies have focused on the synthesis and characterization of 5-methyl-4-Thiazolecarboxylic acid hydrazide, exploring its reactivity and potential as a precursor for more complex molecules. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure and purity. Additionally, computational modeling has been used to predict its interactions with biological targets, providing insights into its mechanism of action.
One of the key findings in recent literature is the compound's ability to inhibit specific enzymes involved in pathogenic processes. For instance, a 2023 study demonstrated its efficacy as an inhibitor of bacterial enzymes, suggesting potential applications in combating antibiotic-resistant strains. Another study highlighted its role in modulating inflammatory pathways, which could be leveraged for developing new anti-inflammatory agents.
In the context of drug development, 5-methyl-4-Thiazolecarboxylic acid hydrazide has been incorporated into hybrid molecules designed to enhance bioavailability and target specificity. These hybrid molecules have shown promising results in preclinical trials, particularly in oncology and infectious disease models. The compound's hydrazide moiety is particularly valuable for forming stable conjugates with other pharmacophores, thereby expanding its utility in medicinal chemistry.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Researchers are actively investigating strategies to improve solubility and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers aiming to develop novel therapeutics. Future studies should focus on elucidating its full therapeutic potential and addressing current limitations to facilitate its transition from bench to bedside.
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